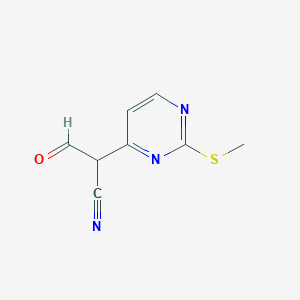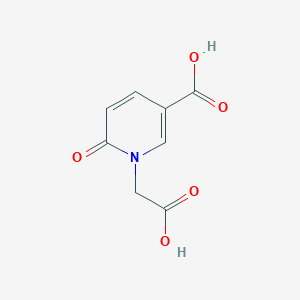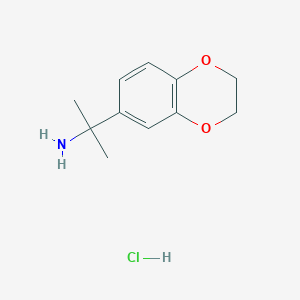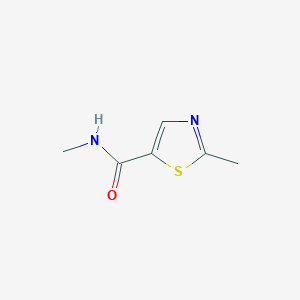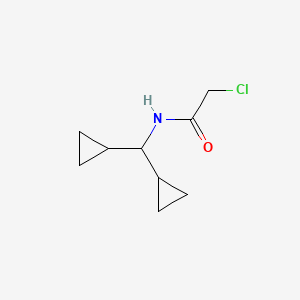
2-chloro-N-(dicyclopropylmethyl)acetamide
Overview
Description
2-chloro-N-(dicyclopropylmethyl)acetamide is a chemical compound with the CAS Number: 1240528-98-6 . It has a molecular weight of 187.67 . The compound is typically stored at room temperature and is available in powder form .
Physical And Chemical Properties Analysis
2-chloro-N-(dicyclopropylmethyl)acetamide is a powder that is stored at room temperature . More detailed physical and chemical properties are not available in the retrieved documents.Scientific Research Applications
1. Comparative Metabolism in Herbicides
Coleman et al. (2000) conducted a study on the metabolism of chloroacetamide herbicides, including 2-chloro-N-(dicyclopropylmethyl)acetamide derivatives. This research highlights the metabolic pathways and the conversion of these compounds into potentially carcinogenic products in rat and human liver microsomes. The study provides insights into the biochemical processing of these herbicides, which can help in understanding their environmental and health impacts (Coleman, Linderman, Hodgson, & Rose, 2000).
2. Crystallography and Optical Properties
Jansukra et al. (2021) explored the crystal structure and optical properties of a similar compound, 2-Chloro-N-(2,4-dinitrophenyl) acetamide. This research sheds light on the intramolecular and intermolecular interactions in the crystal structure of these compounds, which is crucial for understanding their physical and chemical behaviors (Jansukra et al., 2021).
3. Antibody Production and Polarization Fluoroimmunoassay
Yakovleva et al. (2002) investigated the production of antibodies specific to acetochlor, a chloroacetanilide herbicide structurally related to 2-chloro-N-(dicyclopropylmethyl)acetamide. They developed a polarization fluoroimmunoassay for detecting acetochlor in water samples, demonstrating the potential for environmental monitoring of these compounds (Yakovleva, Lobanova, Panchenko, & Eremin, 2002).
4. Molecular Conformation and Hydrogen Bonding
Gowda et al. (2007) focused on the molecular structure of related acetamides, including 2-chloro-N-(dicyclopropylmethyl)acetamide. Their research on the conformation of the N—H bond and hydrogen bonding in these compounds contributes to a better understanding of their molecular geometry and potential applications in various fields (Gowda et al., 2007).
5. Synthesis and Antimicrobial Activity
Divya et al. (2015) synthesized a class of bis-heterocyclic sulfamoyl acetamides, closely related to 2-chloro-N-(dicyclopropylmethyl)acetamide, and assessed their antimicrobial activity. This research provides valuable insights into the potential use of these compounds in pharmaceutical applications (Divya, Sravya, Padmaja, & Padmavathi, 2015).
Safety and Hazards
properties
IUPAC Name |
2-chloro-N-(dicyclopropylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClNO/c10-5-8(12)11-9(6-1-2-6)7-3-4-7/h6-7,9H,1-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRBQHSEYVRZNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2CC2)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Sodium (2R)-3-[(~2~H_31_)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl hydrogen phosphate](/img/structure/B1421364.png)
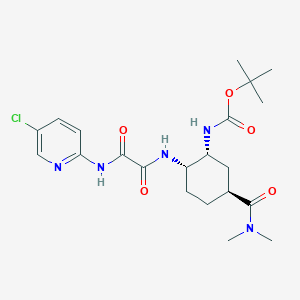

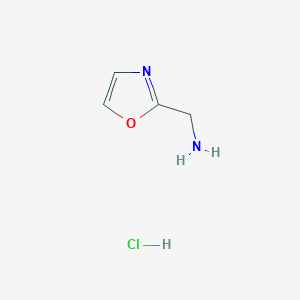
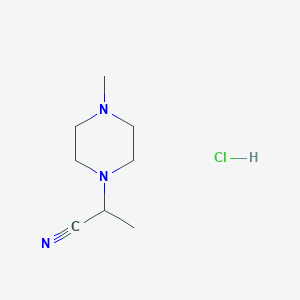

![2-{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}acetonitrile](/img/structure/B1421374.png)
![2-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1421379.png)
